molecular formula C21H19NO3S B4291350 2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Cat. No.: B4291350
M. Wt: 365.4 g/mol
InChI Key: AHQVXIRYGVICJX-UHFFFAOYSA-N
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Description

2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is an organic compound that features a thiazolidine ring, a naphthylmethoxy group, and a phenyl group

Properties

IUPAC Name

2-[4-(naphthalen-1-ylmethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c23-21(24)19-13-26-20(22-19)15-8-10-17(11-9-15)25-12-16-6-3-5-14-4-1-2-7-18(14)16/h1-11,19-20,22H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQVXIRYGVICJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Naphthylmethoxy Group: This step involves the reaction of a naphthylmethanol derivative with a phenyl halide in the presence of a base to form the naphthylmethoxyphenyl intermediate.

    Coupling Reaction: The final step involves coupling the naphthylmethoxyphenyl intermediate with the thiazolidine ring under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthylmethoxy group can be reduced to form the corresponding naphthylmethyl derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Naphthylmethyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Materials Science: It can be used in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazolidine ring and naphthylmethoxy group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-naphthylmethoxy)phenyl]-1,3-thiazolidine-2-carboxylic acid
  • 2-[4-(1-naphthylmethoxy)phenyl]-1,3-thiazolidine-5-carboxylic acid

Uniqueness

2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the position of the carboxylic acid group on the thiazolidine ring, which can influence its chemical reactivity and biological activity. The presence of the naphthylmethoxy group also imparts distinct electronic and steric properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 2
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2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

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